molecular formula C22H13ClF3NS B2682904 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-24-1

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No. B2682904
CAS RN: 339103-24-1
M. Wt: 415.86
InChI Key: JGTABFAGCUOGLY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline (2C3TQ) is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique chemical structure that enables it to interact with a variety of biological molecules and systems, making it a useful tool for a variety of research applications.

Scientific Research Applications

Structural and Optical Properties

One study investigated the structural and optical properties of quinoline derivatives, focusing on their polycrystalline form and their transformation into nanocrystallites when deposited as thin films. These films exhibited specific optical properties, such as molar extinction coefficient and oscillator strength, indicating potential applications in materials science, particularly in the development of optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Reactivity

Another study detailed the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, demonstrating the chemical versatility and reactivity of quinoline derivatives. This research opens avenues for the creation of novel compounds with potential applications in chemical synthesis and drug discovery (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Corrosion Inhibition

Quinoline derivatives have been analyzed for their potential as corrosion inhibitors, showcasing their effectiveness in protecting metals in acidic environments. This application is particularly relevant to industrial processes and materials preservation, indicating the broad applicability of these compounds beyond biomedicine (Saraswat & Yadav, 2020).

Antimicrobial Properties

Research into novel quinoline derivatives has also highlighted their antimicrobial properties, suggesting their utility in developing new antibacterial agents. This aspect is crucial for addressing the growing concern of antibiotic resistance and the need for new therapeutic options (Kumar & Kumar, 2021).

Photovoltaic and Electronic Applications

Quinoline derivatives have been explored for their photovoltaic properties, with studies detailing their application in the fabrication of organic–inorganic photodiode devices. These findings suggest the potential of quinoline compounds in the development of renewable energy technologies and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-18-9-2-4-11-20(18)28-21-17(13-15-6-1-3-10-19(15)27-21)14-7-5-8-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTABFAGCUOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

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